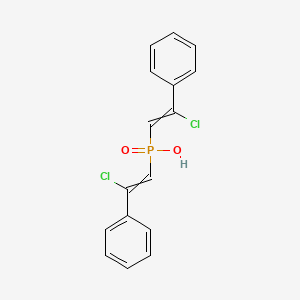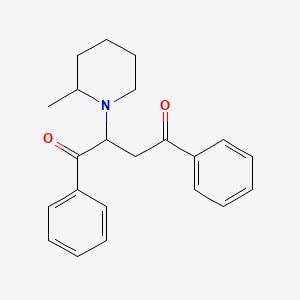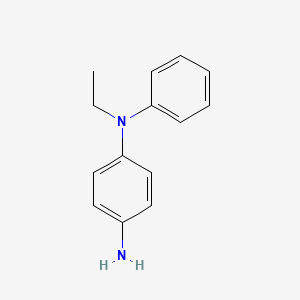
1,4-Benzenediamine, N-ethyl-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenediamine, N-ethyl-N-phenyl- is an organic compound with the molecular formula C14H16N2. It is a derivative of 1,4-benzenediamine, where one hydrogen atom on each of the amine groups is replaced by an ethyl and a phenyl group, respectively. This compound is known for its applications in various industrial processes, particularly in the production of dyes and polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Benzenediamine, N-ethyl-N-phenyl- can be synthesized through a multi-step process involving the reaction of 1,4-benzenediamine with ethylating and phenylating agents. One common method involves the use of ethyl iodide and phenyl isocyanate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, followed by purification through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1,4-benzenediamine, N-ethyl-N-phenyl- often involves continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance reaction rates and reduce by-products. The final product is usually purified through distillation or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzenediamine, N-ethyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like sulfuric acid or nitric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro and sulfonic acid derivatives.
Applications De Recherche Scientifique
1,4-Benzenediamine, N-ethyl-N-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes.
Industry: Utilized in the production of polymers, rubber additives, and antioxidants.
Mécanisme D'action
The mechanism of action of 1,4-benzenediamine, N-ethyl-N-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzenediamine, N-phenyl-: Similar structure but lacks the ethyl group.
1,4-Benzenediamine, N,N-dimethyl-: Contains two methyl groups instead of ethyl and phenyl groups.
1,4-Benzenediamine, N-(1-methylethyl)-N’-phenyl-: Has an isopropyl group instead of an ethyl group.
Uniqueness
1,4-Benzenediamine, N-ethyl-N-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and phenyl groups enhances its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable compound in industrial and research applications.
Propriétés
Numéro CAS |
5543-89-5 |
|---|---|
Formule moléculaire |
C14H16N2 |
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
4-N-ethyl-4-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C14H16N2/c1-2-16(13-6-4-3-5-7-13)14-10-8-12(15)9-11-14/h3-11H,2,15H2,1H3 |
Clé InChI |
HIWOQWICOFGBEQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CC=CC=C1)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



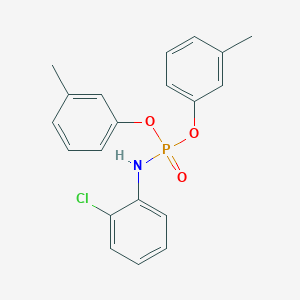



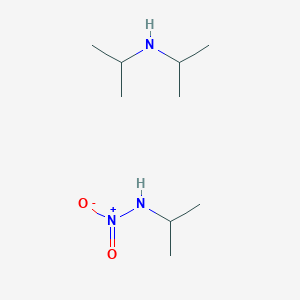

![[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14737174.png)
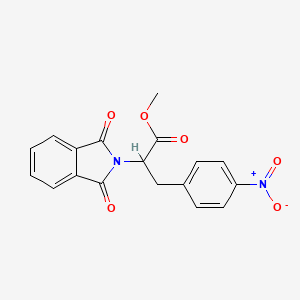
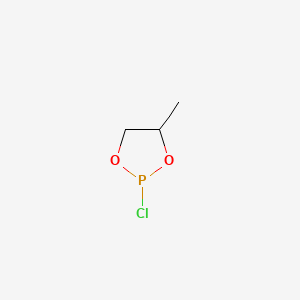
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene)](/img/structure/B14737190.png)
